4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine
Overview
Description
“4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP compounds, including this one, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a carbon-containing pyridine in their structure .
Synthesis Analysis
The synthesis of TFMP derivatives, such as “4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Synthesis of Biologically Active Compounds
4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine has been utilized as a key intermediate in the synthesis of various biologically active compounds. For instance, the compound 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is derived from pyridin-4-ol and 4-bromo-2-fluoroaniline, serves as an important precursor in creating molecules with potential biological activity. The synthesis process involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, highlighting the compound's versatility in organic synthesis (Linxiao Wang et al., 2016).
Development of Chemical Sensors
4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine is also instrumental in the development of chemical sensors. A notable application is its role in creating pyrrolidine constrained bipyridyl-dansyl ionophore-fluorophore conjugates through click chemistry. These conjugates function as selective ratiometric and colorimetric chemosensors for Al(3+) ions, demonstrating the compound's contribution to advancements in chemical sensing technologies (D. Maity & T. Govindaraju, 2010).
Modification of Material Properties
In materials science, 4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine has been used to synthesize novel structures with unique properties. For example, it plays a role in the synthesis of nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines, which are valuable as building blocks in complexation and metalloorganic structures. These structures can be tuned for specific chelating and photophysical properties, showcasing the compound's utility in modifying and creating materials with desired characteristics (Arturo Gamonal Ruiz-Crespo et al., 2022).
Future Directions
The demand for TFMP derivatives, such as “4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine”, has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
4-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-4-1-2-13-6(5(4)9)7(10,11)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSLNRHTAGZPDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CBr)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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